N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine
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Overview
Description
N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine is a heterocyclic compound that features both pyrimidine and isothiazole rings
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to exhibit diverse pharmacological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects are likely due to the interaction of these compounds with various biochemical targets.
Biochemical Pathways
Thiazole derivatives have been shown to influence a variety of biochemical pathways, potentially activating or inhibiting enzymes or stimulating or blocking receptors .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine typically involves the condensation of 5,6-dimethylpyrimidine-4-amine with 3-methylisothiazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original methyl groups.
Scientific Research Applications
N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pirimicarb: A carbamate insecticide with a similar pyrimidine structure.
2-dimethylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate: Another compound with a pyrimidine ring and similar functional groups.
Uniqueness
N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine is unique due to the presence of both pyrimidine and isothiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5,6-dimethylpyrimidin-4-yl)-3-methyl-1,2-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-4-9(15-14-6)13-10-7(2)8(3)11-5-12-10/h4-5H,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTPFTUWMQKCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC2=NC=NC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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